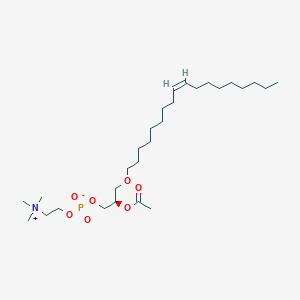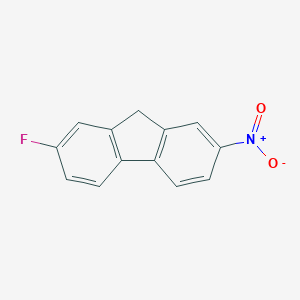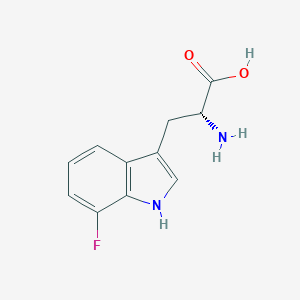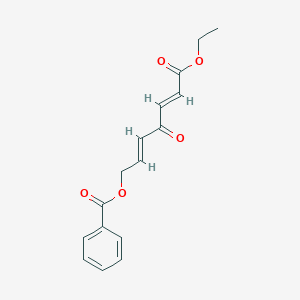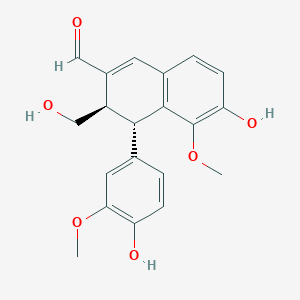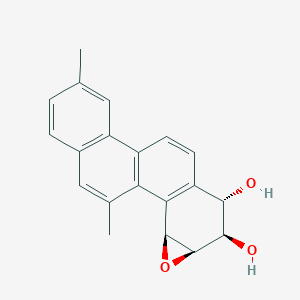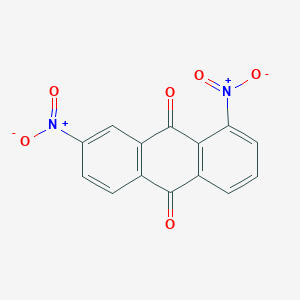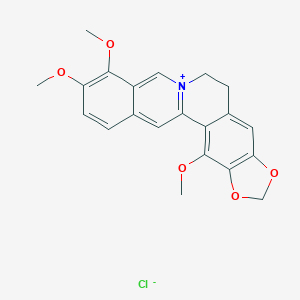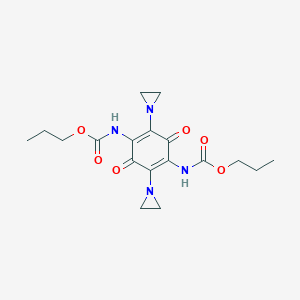
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester, also known as BCNU, is a chemical compound that has been widely used in scientific research for its unique properties. BCNU is a highly reactive alkylating agent that has been shown to have potent anti-cancer activity.
Mechanism Of Action
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester is a highly reactive alkylating agent that works by binding to DNA and causing DNA damage. The alkyl groups on (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester react with the nitrogen atoms on the DNA bases, leading to the formation of cross-links between DNA strands. These cross-links prevent DNA from replicating and ultimately lead to cell death.
Biochemical And Physiological Effects
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit DNA synthesis and repair, as well as to induce apoptosis in cancer cells. (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester has also been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester is its potent anti-cancer activity. It has been shown to be effective against a wide range of cancers and is often used in combination with other chemotherapy agents. However, (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester also has a number of limitations. It is highly toxic and can cause serious side effects, including bone marrow suppression and pulmonary toxicity. Additionally, (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester has a short half-life, which limits its effectiveness in some applications.
Future Directions
There are a number of future directions for (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester research. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester. Another area of interest is the development of combination therapies that can enhance the anti-cancer activity of (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester. Additionally, (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester has potential applications in gene therapy and as a treatment for autoimmune diseases, which warrant further investigation.
Synthesis Methods
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester is synthesized by reacting 1,4-bis(2-chloroethyl)-1,4-cyclohexadiene with sodium azide followed by hydrolysis with sodium hydroxide. The resulting product is then reacted with dipropylamine to form (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester.
Scientific Research Applications
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester has been extensively studied for its anti-cancer properties. It has been shown to be effective against a wide range of cancers, including brain tumors, lymphomas, and leukemia. (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester works by alkylating DNA, which leads to DNA damage and ultimately cell death. (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester has also been studied for its potential use in gene therapy and as a treatment for autoimmune diseases.
properties
CAS RN |
125659-90-7 |
|---|---|
Product Name |
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester |
Molecular Formula |
C18H24N4O6 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
propyl N-[2,5-bis(aziridin-1-yl)-3,6-dioxo-4-(propoxycarbonylamino)cyclohexa-1,4-dien-1-yl]carbamate |
InChI |
InChI=1S/C18H24N4O6/c1-3-9-27-17(25)19-11-13(21-5-6-21)16(24)12(20-18(26)28-10-4-2)14(15(11)23)22-7-8-22/h3-10H2,1-2H3,(H,19,25)(H,20,26) |
InChI Key |
NZGZATAQMWPGSL-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCCC)N3CC3 |
Canonical SMILES |
CCCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCCC)N3CC3 |
Other CAS RN |
125659-90-7 |
synonyms |
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbam ic acid, dipropyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




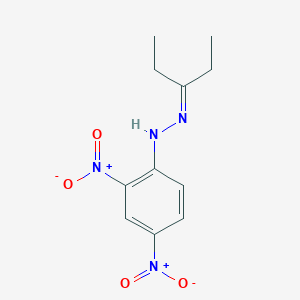
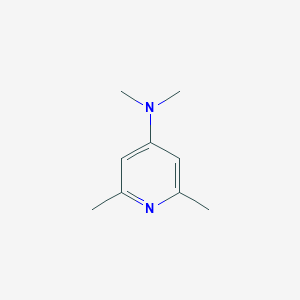
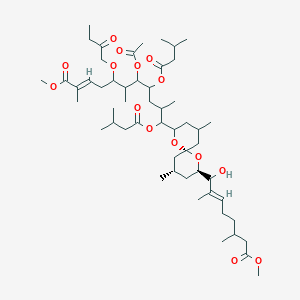
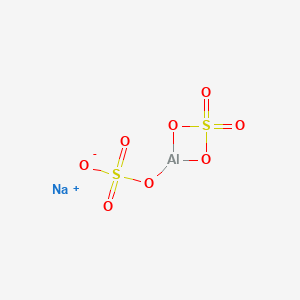
![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)
